molecular formula C24H23NO6 B11275106 methyl 5-hydroxy-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-indeno[1,2-b]pyridine-3-carboxylate

methyl 5-hydroxy-2-methyl-4-(2,3,4-trimethoxyphenyl)-4H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11275106
M. Wt: 421.4 g/mol
InChI Key: UKQHRFGSXNLRJZ-UHFFFAOYSA-N
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Description

METHYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a trimethoxyphenyl group and a carboxylate ester. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

The synthesis of METHYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired indole derivative . Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival . By binding to these targets, the compound can disrupt cellular processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.

Comparison with Similar Compounds

Similar compounds to METHYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indeno[1,2-b]pyridine derivatives and trimethoxyphenyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, compounds like colchicine and combretastatin, which also contain the trimethoxyphenyl group, are known for their potent anti-cancer properties . The uniqueness of METHYL 2-METHYL-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C24H23NO6

Molecular Weight

421.4 g/mol

IUPAC Name

methyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C24H23NO6/c1-12-17(24(27)31-5)18(15-10-11-16(28-2)23(30-4)22(15)29-3)19-20(25-12)13-8-6-7-9-14(13)21(19)26/h6-11,18,25H,1-5H3

InChI Key

UKQHRFGSXNLRJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)OC

Origin of Product

United States

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